Beta-defensin 4 -

Beta-defensin 4

Catalog Number: EVT-246920
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-defensin 4 has been isolated from various sources, including human lung tissue, where it is significantly upregulated during infections and inflammatory responses. Research indicates that it plays a vital role in protecting the lower respiratory tract from pathogens . Additionally, beta-defensins have been identified in other species, such as chickens, where they exhibit similar antimicrobial activities against a range of pathogens .

Classification

Beta-defensin 4 belongs to the defensin family, specifically classified under the beta-defensins due to its characteristic cysteine-rich structure. These peptides are categorized based on their structural features, including the number and arrangement of disulfide bonds. Beta-defensins typically contain six conserved cysteine residues that form three disulfide bonds, contributing to their stability and function.

Synthesis Analysis

Methods

The synthesis of beta-defensin 4 can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase method involves the stepwise assembly of amino acids on a resin support, followed by cleavage and purification of the peptide.

Technical Details:

  • Solid-Phase Peptide Synthesis: This method employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry to protect amino acids during synthesis. The process includes coupling reactions facilitated by activating agents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Diisopropylcarbodiimide) to form peptide bonds.
  • Oxidative Folding: After synthesis, beta-defensin 4 undergoes oxidative folding to form its characteristic disulfide bonds. This is typically performed in a buffered solution containing oxidizing agents like glutathione to promote proper folding and stability .
Molecular Structure Analysis

Structure

The molecular structure of beta-defensin 4 is characterized by its compact size (approximately 5 kDa) and a distinctive arrangement of six cysteine residues that create three disulfide bridges. This arrangement is critical for its antimicrobial activity.

Chemical Reactions Analysis

Reactions

Beta-defensin 4 exhibits several key chemical reactions that contribute to its biological functions:

  • Antimicrobial Activity: The primary reaction involves binding to microbial membranes, leading to pore formation and subsequent cell lysis.
  • Interaction with Immune Cells: Beta-defensin 4 can also interact with immune cells, enhancing chemotaxis and promoting inflammatory responses.

Technical Details:

The peptide's efficacy can be assessed using Minimum Inhibitory Concentration (MIC) assays against various pathogens, where its ability to inhibit growth is quantified .

Mechanism of Action

Process

Beta-defensin 4 exerts its antimicrobial effects through several mechanisms:

  1. Membrane Disruption: The cationic nature of beta-defensin 4 allows it to bind to negatively charged components on microbial membranes, leading to membrane destabilization.
  2. Immune Modulation: Beyond direct antimicrobial action, beta-defensin 4 enhances immune responses by attracting immune cells such as neutrophils and macrophages to infection sites.

Data

Studies have demonstrated that beta-defensin 4 can effectively kill a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its charged nature.

Chemical Properties

  • Stability: Maintains structural integrity under physiological conditions due to disulfide bond formation.
  • pH Sensitivity: Activity may vary with pH; optimal function typically occurs around physiological pH (7.4).

Relevant analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

Scientific Uses

Beta-defensin 4 has several significant applications in research and medicine:

  • Antimicrobial Therapy: Due to its potent antimicrobial properties, beta-defensin 4 is being studied for potential therapeutic applications against antibiotic-resistant infections.
  • Immunotherapy: Its role in modulating immune responses makes it a candidate for enhancing vaccine efficacy or developing new immunotherapeutic strategies.
  • Biomarker Development: Elevated levels of beta-defensin 4 may serve as biomarkers for respiratory infections or inflammatory diseases.
Introduction to Beta-Defensin 4 in Innate Immunity

Beta-defensin 4 (BD-4 or DEFB4/DEFB104) represents a crucial element within the vertebrate innate immune system, functioning as a cationic host defense peptide with multifaceted roles in antimicrobial defense and immune modulation. This small (approximately 5 kDa), cysteine-rich peptide is characterized by its three-disulfide-bond-stabilized structure and broad-spectrum activity against pathogens. Genetically encoded by the DEFB104 gene in humans, BD-4 exhibits a distinctive spatial expression pattern, with highest constitutive levels observed in the stomach, testes, and gastric antrum, while showing inducible expression in epithelial tissues during inflammation or infection [1] [6] [9]. Unlike some defensins exhibiting constitutive expression, BD-4 induction occurs through pathogen recognition receptor (PRR) signaling, responding to microbial components and proinflammatory cytokines like TNF-α and IL-1β [1] [7]. Its evolutionary trajectory within the defensin superfamily highlights a dynamic process of gene duplication, sequence diversification, and functional specialization, positioning it as a critical mediator at the interface of immediate microbial killing and the orchestration of broader immune responses.

Evolutionary Context of Beta-Defensin 4 Within the Defensin Superfamily

Beta-defensin 4 belongs to the ancient and rapidly evolving β-defensin family, which predates the α- and θ-defensin lineages in vertebrates. Molecular evolutionary analyses reveal that β-defensins arose from a common ancestral gene through repeated rounds of gene duplication and divergence, a process driven by positive selection pressure to adapt to diverse and ever-changing microbial challenges [3] [5] [8]. This evolutionary process is characterized by:

  • Birth-and-Death Evolution: The β-defensin gene family, including DEFB104 (BD-4), undergoes frequent gene gains (duplications) and losses (pseudogenization) across vertebrate lineages. This dynamic process results in significant variation in defensin repertoires between species. For instance, cattle possess approximately 20 intact β-defensin genes, humans have around 33 (including several hyper-copy number variable genes like DEFB104), while the Western clawed frog possesses only one [5] [9].
  • Positive Selection on Specific Sites: Analyses of selection pressure (dN/dS ratios) identify specific amino acid sites within β-defensins, including sites relevant to BD-4, under significant positive selection. This selective pressure acts primarily on residues within the N-terminal region and the mature peptide domain, areas crucial for receptor interaction, microbial membrane targeting, and functional specificity, rather than on the core structural cysteines [5] [7] [10].
  • Structural Conservation Amidst Sequence Divergence: Despite significant sequence divergence among β-defensins (typically <25% identity between human BD-4 and BD-1, BD-2, or BD-3), they maintain a highly conserved three-dimensional fold. This fold consists of an N-terminal short α-helix followed by a triple-stranded antiparallel β-sheet, stabilized by three characteristic disulfide bonds with the connectivity Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 [2] [8] [9]. The crystal structure of human BD-4 (PDB: 5KI9) solved at 1.60 Å resolution confirms this core structure, described as a "defensin without the twist" compared to some other family members [2].
  • Divergence from Alpha-Defensins: While α- and β-defensins share a common ancestor and reside in adjacent clusters on human chromosome 8p23.1, they diverged early in mammalian evolution. BD-4, like other β-defensins, is encoded by a two-exon gene (signal peptide + propeptide/mature peptide), contrasting with the three-exon structure typical of α-defensins [6] [9] [10]. Their cysteine connectivities also differ, underpinning subtle structural variations that influence function and expression patterns.

Table 1: Evolutionary Dynamics of Beta-Defensin Genes Across Vertebrates

SpeciesApproximate Number of Intact β-Defensin GenesChromosomal Location of Major Cluster(s)Key Evolutionary Notes
Human (Homo sapiens)~338p23.1, 20p13, 20q11.1Includes hyper-CNV genes (e.g., DEFB4, DEFB103, DEFB104); DEFB104 under positive selection
Cattle (Bos taurus)~2013, 27Largest repertoire identified; reflects intense selective pressure from rumen microbiome
Mouse (Mus musculus)~452, 6, 8Expanded families; some functional divergence from human defensins
Chicken (Gallus gallus)133Clustered within 86-kb region; distinct gene structure (often 4 exons)
Western Clawed Frog (Xenopus tropicalis)1-Represents a minimal, conserved β-defensin system in amphibians

Role in Bridging Innate and Adaptive Immune Responses

Beta-defensin 4 transcends its direct antimicrobial role by functioning as a vital immune modulator, effectively bridging the gap between rapid innate responses and the slower, antigen-specific adaptive immune system. This bridging function involves several key mechanisms:

  • Direct Antimicrobial Activity: BD-4 exerts potent membrane-disruptive effects primarily against Gram-negative bacteria and fungi, although its spectrum can vary. Its cationic nature facilitates electrostatic interaction with negatively charged microbial membranes (rich in LPS or phosphatidylglycerol). Proposed mechanisms include the "carpet model" (general membrane destabilization) and pore formation, leading to ion efflux, loss of membrane potential, and ultimately cell death [1] [4] [8]. Activity against Gram-positive bacteria is generally less potent than that of BD-3 [1].
  • Chemotactic Signaling: BD-4 acts as a chemoattractant for specific immune cells critical for initiating adaptive immunity. It achieves this primarily by interacting with chemokine receptors, notably CCR2 and CCR6 (the latter shared with BD-2 and the chemokine CCL20/MIP-3α). This interaction recruits immature dendritic cells (iDCs), monocytes, macrophages, and specific T-cell subsets (e.g., memory T cells) to sites of infection or inflammation [7] [9] [10]. This recruitment is essential for antigen uptake by DCs and their subsequent migration to lymph nodes to prime naive T cells.
  • Modulation of Cytokine/Chemokine Networks: BD-4 influences the cytokine milieu at inflammatory sites. It can induce the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and chemokines from various cell types, including epithelial cells and monocytes [7] [9]. This amplification of the inflammatory signal helps to focus the immune response. Conversely, under certain conditions, defensins may also contribute to resolving inflammation, though this aspect is less well-documented for BD-4 specifically compared to some other family members.
  • T Cell Polarization and Activation: By modulating dendritic cell maturation and cytokine profiles, BD-4 can indirectly influence the polarization of T helper (Th) cell responses. Evidence suggests β-defensins, potentially including BD-4, can promote Th1-type responses. Furthermore, BD-4 may interact directly or indirectly with T cells, potentially influencing their activation state. Notably, human BD-2 (DEFB4A), a close relative often co-regulated with BD-4, has been shown to enhance IL-17 production by CCR6+ T cells, implicating it in Th17 pathways relevant to mucosal defense and autoimmunity [7] [9].
  • Adjuvant Effects: The ability of β-defensins to activate innate immune cells and promote DC maturation and T cell recruitment positions them as natural endogenous adjuvants. They can enhance the immunogenicity of co-administered antigens, suggesting potential for BD-4 or its derivatives in vaccine development strategies aimed at strengthening adaptive immune responses [7] [9].

Table 2: Beta-Defensin 4 Immune Bridging Mechanisms and Molecular Interactions

Bridging FunctionTarget Cells/ComponentsKey Receptors/PathwaysImmunological Outcome
Microbial EliminationBacteria, FungiMicrobial membrane components (LPS, PG)Direct killing via membrane disruption; inhibition of biofilm formation
Leukocyte RecruitmentiDCs, Monocytes, Memory T cellsCCR2, CCR6 (G-protein coupled receptors)Recruitment of APCs and lymphocytes to infection site; antigen capture and presentation
Cytokine ModulationEpithelial cells, Monocytes, DCsTLR2/4, MAPK (p38, ERK), NF-κB signalingAmplification of inflammatory signals; shaping of adaptive immune polarization (Th1/Th17)
Dendritic Cell MaturationImmature Dendritic Cells (iDCs)CCR6 engagement; TLR signaling crosstalkEnhanced antigen presentation capacity; migration to lymph nodes
T Cell InteractionCCR6+ T cells (Th17, Memory T)CCR6; Potential direct modulation?Potential enhancement of IL-17 production; support for memory responses

Comparative Analysis of Beta-Defensin 4 Across Vertebrate Lineages

The sequence, expression, and functional profile of Beta-defensin 4 orthologs exhibit significant variation across vertebrates, reflecting adaptations to species-specific immunological niches and pathogenic pressures:

  • Sequence Homology and Diversification: True orthologs of human BD-4 (DEFB104) are identifiable primarily in placental mammals. Sequence identity is highest in primates (e.g., 100% identity with chimpanzee BD-4, 97% with gorilla, 88% with black crested gibbon), reflecting relatively recent divergence [1] [5]. Outside primates, identifiable BD-4-like sequences show considerably lower identity (<50%), making definitive orthology assignments challenging and highlighting rapid sequence evolution. For example, murine Defb14 is sometimes considered a functional counterpart but shares limited direct sequence homology. Key conserved residues typically include the six cysteines, a core glycine (Gly), and an aspartic acid (Asp), while the N-terminal region and loop sequences show the greatest variability, correlating with functional differences [5] [9].
  • Expression Patterns: While often constitutively expressed in specific tissues like reproductive organs across species, the inducibility profile of BD-4 orthologs varies. Human and mouse BD-4 show induction in airway, skin, and oral epithelia upon challenge with bacteria (e.g., P. aeruginosa, NTHi) or inflammatory cytokines (TNF-α, IL-1β) via TLR and p38 MAPK pathways [1] [3] [9]. Ruminants like cattle possess expanded β-defensin families with some members showing constitutive expression in the respiratory tract and mammary gland, potentially compensating for or augmenting the BD-4-like function [4] [5]. Avian β-defensins (AvBDs), while evolutionarily distinct, share the core β-defensin fold; specific AvBDs expressed in respiratory or gastrointestinal tracts likely fulfill roles analogous to mammalian BD-4 [8] [10].
  • Functional Spectrum: The antimicrobial potency and spectrum of BD-4 orthologs differ. Human BD-4 is active against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) and fungi (e.g., Candida albicans), with weaker activity against Gram-positives [1] [10]. Its activity against non-typeable Haemophilus influenzae (NTHi) is noted, but can be inhibited by bacterial biofilms [1]. Functional data on non-primate BD-4 orthologs is sparser. Some ruminant β-defensins exhibit exceptionally broad and potent activity, possibly reflecting adaptations to dense microbial environments like the rumen. Avian β-defensins (AvBDs) are crucial for heterophil function (key avian phagocytes lacking some oxidative mechanisms), performing roles that might involve functional convergence with mammalian defensins like BD-4 [5] [8].
  • Evolution of Non-Immune Roles: Like other β-defensins, BD-4 orthologs have been co-opted for non-immune functions in some lineages. While not the primary function of human BD-4, some β-defensins in mammals (e.g., DEFB126 in macaques and humans) play critical roles in sperm maturation, motility, and protection within the male reproductive tract [3] [7]. Remarkably, convergent evolution has led to the recruitment of β-defensin scaffolds for venom components in reptiles (e.g., rattlesnakes, bearded lizards) and monotremes (platypus), where they function as neurotoxins or potassium channel blockers [8] [10].

Table 3: Comparative Features of Beta-Defensin 4 and Functional Analogs Across Vertebrates

Species/GroupOrtholog/AnalogKey Expression SitesInduction TriggersDocumented Antimicrobial SpectrumUnique Notes
Human (Primate)DEFB104 (BD-4)Stomach, Testes, Lung, Skin (inducible)TNF-α, IL-1β, LPS, NTHi, P. aeruginosaGram-negatives (P. aeruginosa, E. coli), Fungi (C. albicans)Chemotactic via CCR2/CCR6; Th17 modulation potential
Mouse (Rodent)Defb14Lung, Uterus, Skin (inducible)LPS, P. aeruginosa, TNF-αGram-negatives, some Gram-positives?Role in lung defense models studied
Cattle (Ruminant)Multiple BD-4 likeRespiratory tract, Mammary gland, Intestinal tractConstitutive + Inducible (LPS, pathogens)Broad spectrum (Gram+, Gram-, Fungi) - varies by peptideLarge defensin family; high constitutive levels
Chicken (Avian)AvBDs (e.g., AvBD4,7,13)Respiratory/GI tract, HeterophilsLPS, Bacteria, FungiBroad spectrum (critical for heterophil function)Compensates for lack of myeloperoxidase in heterophils
Western Clawed Frog (Amphibian)Single β-defensinSkin, GI tractPathogens, InjuryBroad spectrum (primary AMP defense)Represents basal vertebrate system

Properties

Product Name

Beta-defensin 4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.